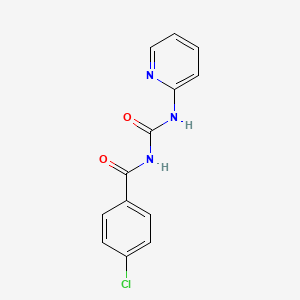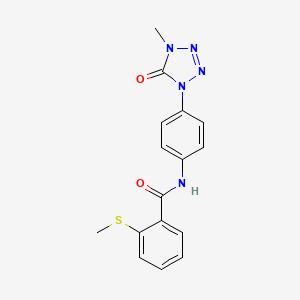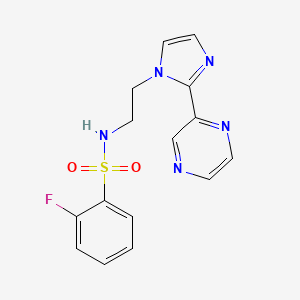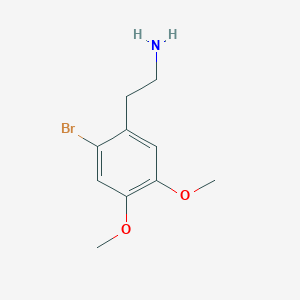![molecular formula C23H21Cl2N3O2S B2812533 1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-38-8](/img/structure/B2812533.png)
1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is a complex organic compound that features a piperazine ring substituted with chlorophenyl and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Substitution reactions: The piperazine ring is then substituted with 3-chlorophenyl and 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl groups. This often involves nucleophilic substitution reactions where the piperazine nitrogen attacks electrophilic carbon atoms in the chlorophenyl and nitrobenzyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to alter the sulfanyl group.
Substitution: The chlorophenyl groups can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl groups.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of amines or removal of the nitro group.
Substitution: Formation of new substituted piperazine derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of piperazine derivatives with biological systems, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzymes: It could inhibit or activate enzymes involved in key biochemical pathways.
Ion Channels: The compound might affect ion channel function, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-(4-Chlorophenyl)-3-nitrobenzylamine: Shares the nitrobenzyl group but lacks the piperazine ring.
4-[(4-Chlorophenyl)sulfanyl]benzylamine: Contains the sulfanyl group but not the nitro group.
Uniqueness
1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both chlorophenyl and nitrobenzyl groups, along with the piperazine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c24-18-5-7-21(8-6-18)31-23-9-4-17(14-22(23)28(29)30)16-26-10-12-27(13-11-26)20-3-1-2-19(25)15-20/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOIDRCXAVJIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2812450.png)
![2-phenoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2812451.png)
![N-(2,5-dimethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2812452.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)

![5-Bromo-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2812467.png)

![4-(dimethylsulfamoyl)-N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)

![N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2812473.png)
